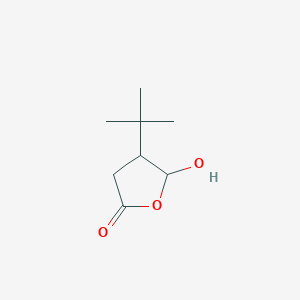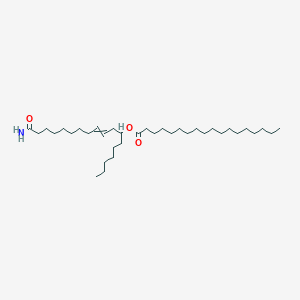methyl}-L-alanyl-L-proline CAS No. 88115-45-1](/img/structure/B14389062.png)
N-{[Bis(benzyloxy)phosphoryl](phenyl)methyl}-L-alanyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is a complex organic compound that features a combination of benzyloxy, phosphoryl, phenyl, alanyl, and proline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzyloxyphosphoryl group: This step involves the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions to form bis(benzyloxy)phosphoryl chloride.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzene and an appropriate acylating agent.
Coupling with L-alanyl-L-proline: The final step involves coupling the synthesized intermediate with L-alanyl-L-proline using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphoryl group can be reduced to form phosphines or phosphine oxides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy and phosphoryl groups can interact with enzymes and receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-valine: Similar structure but with valine instead of proline.
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-phenylalanine: Contains phenylalanine instead of proline.
Uniqueness
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties and potential biological activities compared to its analogs.
特性
CAS番号 |
88115-45-1 |
|---|---|
分子式 |
C29H33N2O6P |
分子量 |
536.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[bis(phenylmethoxy)phosphoryl-phenylmethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H33N2O6P/c1-22(28(32)31-19-11-18-26(31)29(33)34)30-27(25-16-9-4-10-17-25)38(35,36-20-23-12-5-2-6-13-23)37-21-24-14-7-3-8-15-24/h2-10,12-17,22,26-27,30H,11,18-21H2,1H3,(H,33,34)/t22-,26-,27?/m0/s1 |
InChIキー |
QYVZSNBAWYUYOO-MGPDQUCFSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)

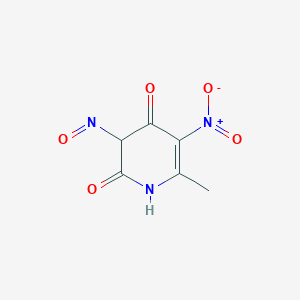
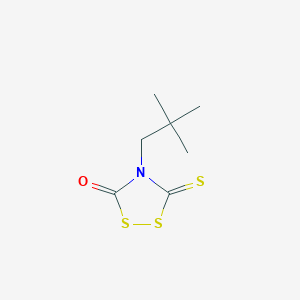
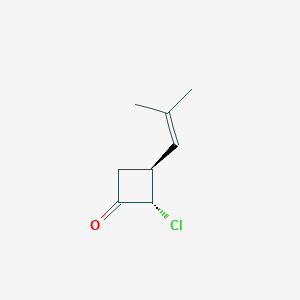
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
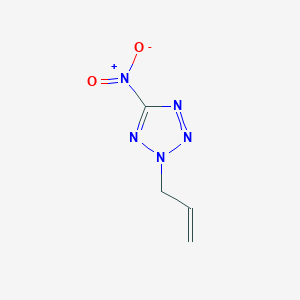
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
